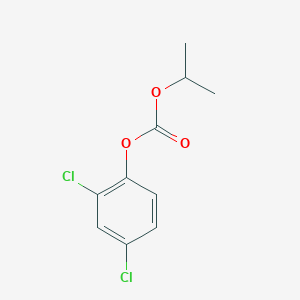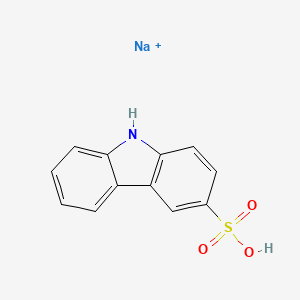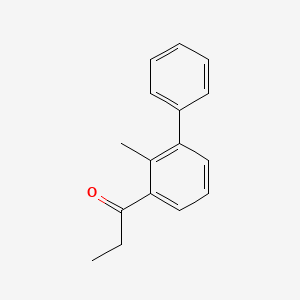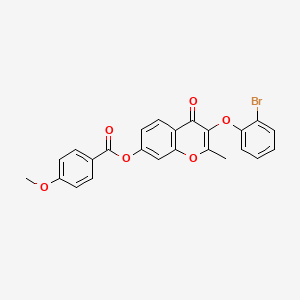
Trimethylenediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride is a chemical compound with the molecular formula C20H26Cl2N2.2HCl and a molecular weight of 438.30 g/mol . This compound is known for its applications in medicinal chemistry and has been studied for its potential therapeutic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride typically involves the reaction of hexamethylenediamine with o-chlorobenzyl chloride in the presence of a suitable base . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium azide and potassium cyanide are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trimethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of Trimethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride involves its interaction with specific molecular targets in biological systems. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, including the modulation of metabolic pathways and the suppression of disease-related processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride
- 1,4-Cyclohexanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride
Uniqueness
Trimethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
2056-19-1 |
|---|---|
Molekularformel |
C17H22Cl4N2 |
Molekulargewicht |
396.2 g/mol |
IUPAC-Name |
N,N'-bis[(2-chlorophenyl)methyl]propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C17H20Cl2N2.2ClH/c18-16-8-3-1-6-14(16)12-20-10-5-11-21-13-15-7-2-4-9-17(15)19;;/h1-4,6-9,20-21H,5,10-13H2;2*1H |
InChI-Schlüssel |
USAAVKOPISTKKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNCCCNCC2=CC=CC=C2Cl)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B14156685.png)



![2-Hydroxy-3-[(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy]-4-methoxy-6-pentylbenzoic acid](/img/structure/B14156709.png)

![4-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14156721.png)

![8-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine](/img/structure/B14156738.png)
![4-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]-4-oxobutane-1,1,2-tricarboxylic acid](/img/structure/B14156744.png)




